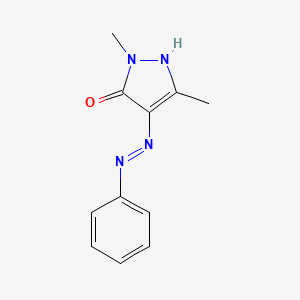

(4Z)-2,5-dimethyl-4-(phenylhydrazinylidene)pyrazol-3-one

Description

Properties

IUPAC Name |

2,5-dimethyl-4-phenyldiazenyl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-8-10(11(16)15(2)14-8)13-12-9-6-4-3-5-7-9/h3-7,14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSWZPGLZLZQQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C)N=NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13572-25-3 | |

| Record name | NSC311935 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=311935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Reflux Condensation of Pyrazolone with Phenylhydrazine

One classical approach involves the condensation of a pyrazolone derivative with phenylhydrazine under reflux conditions in ethanol or glacial acetic acid. For example, the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with phenylhydrazine under reflux yields the hydrazinylidene pyrazolone derivative. The reaction typically proceeds for 2–6 hours with continuous stirring, followed by cooling and recrystallization to obtain the pure product.

- Reaction conditions : Ethanol or glacial acetic acid, reflux, 2–6 hours.

- Purification : Filtration and recrystallization from acetone or ethanol.

- Yield : Generally good to excellent (60–90%).

This method is supported by Gupta et al. (2015), who reported similar hydrazono-pyrazolone syntheses using reflux in acetic acid.

One-Pot Multi-Component Reactions

A more recent and efficient method involves one-pot, four-component sequential reactions combining phenylhydrazine, methyl acetoacetate, β-naphthol, and aromatic aldehydes in the presence of p-toluenesulfonic acid (p-TSA) in water. This method yields 2-aryl-5-methyl-2,3-dihydro-1H-3-pyrazolones with high efficiency.

- Catalyst : p-Toluenesulfonic acid (p-TSA).

- Solvent : Water.

- Reaction time : Several hours under reflux.

- Advantages : Environmentally friendly, high yields, simple work-up.

This approach, while more general, can be adapted for the synthesis of hydrazinylidene pyrazolones by varying the hydrazine and aldehyde components.

Iodine-Mediated Cyclization with Silver Nitrate Catalysis

A novel and step-economic approach reported involves the iodine-mediated reaction of ethyl trifluoroacetoacetate with two equivalents of phenylhydrazine in the presence of catalytic silver nitrate (AgNO₃). This method facilitates the formation of 4-(phenylhydrazinylidene)-pyrazol-3-one derivatives efficiently.

- Catalysts : Iodine and AgNO₃.

- Starting materials : Ethyl trifluoroacetoacetate and phenylhydrazine.

- Reaction type : Cyclization.

- Advantages : Step economy, mild conditions, high selectivity.

Though this method was reported for polyfluoroalkyl-substituted analogs, it is directly relevant for synthesizing phenylhydrazinylidene pyrazolones by substituting the trifluoromethyl group with methyl groups.

Mannich Reaction-Based Synthesis

Another reported method involves the Mannich reaction of 1-(furan-2-carbonyl)-3-methyl-4-(2-phenylhydrazono)-1H-pyrazol-5(4H)-one with amines to yield substituted hydrazinylidene pyrazolones. This method emphasizes the functionalization of the pyrazolone core post-synthesis.

- Reagents : Mannich bases.

- Conditions : Reflux in suitable solvents.

- Application : Structural diversification.

This method is useful for modifying the pyrazolone scaffold after initial synthesis.

Crystallization and Purification

The title compound can be crystallized by slow evaporation from ethanol solutions after reflux synthesis, yielding crystals suitable for structural analysis such as single-crystal X-ray diffraction.

Comparative Data Table of Preparation Methods

Analysis of Preparation Methods

- Reflux condensation remains the most straightforward and widely used method, suitable for laboratory synthesis with moderate to high yields.

- One-pot multi-component reactions offer green chemistry advantages, reducing steps and waste, suitable for scale-up.

- Iodine-mediated cyclization with silver nitrate catalysis represents a modern, efficient approach with good selectivity, especially for functionalized derivatives.

- Mannich reaction provides a route for post-synthesis modification, expanding chemical diversity.

- Crystallization techniques are essential for obtaining pure compounds for structural characterization.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2,5-dimethyl-4-(phenylhydrazinylidene)pyrazol-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using hydrazine or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various substituted pyrazoles and hydrazones, which can further undergo cyclization to form more complex heterocyclic structures .

Scientific Research Applications

(4Z)-2,5-dimethyl-4-(phenylhydrazinylidene)pyrazol-3-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its anticancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of (4Z)-2,5-dimethyl-4-(phenylhydrazinylidene)pyrazol-3-one involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound may inhibit certain enzymes or proteins involved in cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrazole and Pyrazol-3-one Families

Pyrazolo[3,4-d]pyrimidin-4-yl-hydrazine Derivatives

Compound 3 from , (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine, shares a hydrazine substituent but differs in the fused pyrimidine ring system. The presence of the pyrimidine ring enhances π-conjugation, leading to redshifted UV-Vis absorption compared to the target compound. Additionally, the fused ring system increases molecular rigidity, affecting solubility (lower in polar solvents) and thermal stability (higher melting points) .

Coumarin-Benzodiazepine-Pyrazol-3-one Hybrids

describes derivatives like 4g and 4h , which incorporate coumarin and benzodiazepine moieties. These hybrids exhibit extended conjugation, resulting in fluorescence properties absent in the target compound. The bulky substituents (e.g., tetrazolyl, benzodiazepine) reduce crystallinity compared to the simpler methyl/phenylhydrazinylidene structure of the target compound, as evidenced by broader melting ranges .

(4Z)-4-[(4-Methylphenyl)methylidene]-2,5-diphenylpyrazol-3-one

This analog () replaces the hydrazinylidene group with a methylbenzylidene substituent. The Z-configuration here stabilizes the planar conformation, similar to the target compound, but the methyl group at the benzylidene position increases hydrophobicity (logP ≈ 3.5 vs. 2.8 for the target compound) .

Functional Group Comparisons: Hydrazinylidene vs. Azo Groups

Azo compounds (e.g., azobenzene derivatives in ) differ in their N=N linkage, which enables reversible cis-trans isomerism under light. In contrast, the hydrazinylidene group (N–N single bond) in the target compound restricts such isomerization but allows for stronger hydrogen bonding (e.g., NH···O interactions) . This difference is critical in applications like photoswitches (azo) vs. crystal engineering (hydrazinylidene).

Hydrogen Bonding and Crystallographic Behavior

The target compound’s hydrazinylidene NH group participates in intermolecular hydrogen bonds, forming R₂²(8) graph-set motifs (). In contrast, coumarin-containing analogs () exhibit bifurcated H-bonds involving carbonyl and NH groups, leading to denser crystal packing (higher density: ~1.45 g/cm³ vs. 1.32 g/cm³ for the target compound). Crystallographic tools like SHELXL () and ORTEP () confirm these patterns through refined bond lengths (e.g., N–N = 1.38 Å in the target compound vs. 1.41 Å in azo analogs) .

Data Tables

Table 1: Key Properties of (4Z)-2,5-Dimethyl-4-(phenylhydrazinylidene)pyrazol-3-one and Analogs

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4Z)-2,5-dimethyl-4-(phenylhydrazinylidene)pyrazol-3-one, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via condensation of 4-aminoantipyrine derivatives with substituted aldehydes or hydrazines. For example, a Schiff base derivative can be prepared by refluxing 4-aminoantipyrine with phenylhydrazine in ethanol, followed by recrystallization from methanol-chloroform mixtures to achieve >85% purity . Key steps include monitoring reaction progress via TLC, optimizing stoichiometry (1:1 molar ratio), and using polar aprotic solvents to enhance yield. Impurities often arise from unreacted starting materials or by-products; column chromatography or gradient recrystallization is recommended for purification .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

- Methodological Answer :

- Single-crystal X-ray diffraction (SCXRD) : Resolves the (4Z) configuration and planar geometry of the pyrazol-3-one core. SHELX programs (e.g., SHELXL) are used for refinement, with R-factors <0.05 indicating high accuracy .

- NMR/IR spectroscopy : NMR confirms hydrazinylidene proton signals at δ 11.0–11.5 ppm, while IR identifies C=O (1630–1650 cm) and C=N (1570–1590 cm) stretches .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 284.1) .

Q. What are the common synthetic by-products, and how are they identified?

- Methodological Answer : By-products include uncyclized intermediates (e.g., hydrazone derivatives) and oxidation products (e.g., nitroso compounds). These are detected via HPLC-MS with reverse-phase C18 columns (acetonitrile/water gradient) and characterized by NMR shifts at 170–180 ppm for carbonyl groups .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the solid-state packing and stability of this compound?

- Methodological Answer : Graph set analysis (e.g., Bernstein’s notation) reveals intramolecular C–H⋯O/N interactions forming S(6) ring motifs, which stabilize the (4Z) configuration. Intermolecular C–H⋯O bonds create 1D supramolecular chains, as observed in crystal structures. These interactions are quantified using Mercury software with bond distances of 2.5–3.0 Å and angles >120° .

Q. What computational approaches are used to predict reactivity and tautomerism?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates tautomeric equilibria between (4Z) and (4E) isomers. Solvent effects (e.g., ethanol) are modeled via the polarizable continuum model (PCM), revealing a ΔG <2 kcal/mol favoring the (4Z) form. NBO analysis identifies hyperconjugative interactions stabilizing the hydrazinylidene moiety .

Q. How can contradictory data on reaction yields be resolved?

- Methodological Answer : Yield discrepancies (e.g., 45% vs. 87%) arise from variations in reaction time, temperature, and catalyst use. Design of experiments (DoE) with parameters like temperature (70–100°C) and hydrazine equivalents (1.0–1.5 eq.) can identify optimal conditions. Kinetic studies via in situ FT-IR track intermediate formation rates .

Q. What strategies validate the biological relevance of this compound’s tautomerism?

- Methodological Answer : Tautomer ratios in solution (e.g., DMSO-d) are quantified using - HMBC NMR, correlating NH proton shifts with tautomeric states. Molecular docking (AutoDock Vina) assesses how tautomers interact with target proteins (e.g., cyclooxygenase-2), with binding affinity differences >1 kcal/mol indicating pharmacological relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.